molecular formula C27H34N6O3 B4333244 2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE

2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE

Cat. No.: B4333244
M. Wt: 490.6 g/mol
InChI Key: ZUJUSIPMGKNAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core, introduction of the amino and cyano groups, and the final acylation to introduce the N-(tert-butyl)acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be used to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-quinolin] derivatives: These compounds share the spirocyclic core structure and may exhibit similar biological activities.

    N-(tert-butyl)acetamide derivatives: Compounds with the N-(tert-butyl)acetamide moiety may have comparable chemical reactivity and applications.

Uniqueness

2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[2-amino-3-cyano-1-(dimethylamino)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydroquinoline-4,3'-indole]-1'-yl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O3/c1-25(2,3)30-21(35)15-32-18-11-9-8-10-16(18)27(24(32)36)17(14-28)23(29)33(31(6)7)19-12-26(4,5)13-20(34)22(19)27/h8-11H,12-13,15,29H2,1-7H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJUSIPMGKNAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC(C)(C)C)C(=C(N2N(C)C)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-TERT-BUTYLACETAMIDE

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